3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol
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Overview
Description
3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an iodo, methyl, and nitro substituent on the imidazole ring, along with a propane-1,2-diol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the iodo, methyl, and nitro groups. The final step involves the attachment of the propane-1,2-diol moiety.
Formation of Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, such as the Van Leusen imidazole synthesis or the Debus-Radziszewski imidazole synthesis.
Introduction of Substituents: The iodo, methyl, and nitro groups can be introduced through electrophilic substitution reactions.
Attachment of Propane-1,2-diol: The final step involves the reaction of the substituted imidazole with a suitable diol precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4), catalytic HBr, DMSO.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Aldehydes or ketones from the diol moiety.
Reduction: Amino derivatives from the nitro group.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole, used to treat infections.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid reflux.
Uniqueness
3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propane-1,2-diol is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
114153-78-5 |
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Molecular Formula |
C7H10IN3O4 |
Molecular Weight |
327.08 g/mol |
IUPAC Name |
3-(5-iodo-2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H10IN3O4/c1-4-9-7(11(14)15)6(8)10(4)2-5(13)3-12/h5,12-13H,2-3H2,1H3 |
InChI Key |
AGVFXJBZNLDORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC(CO)O)I)[N+](=O)[O-] |
Origin of Product |
United States |
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